molecular formula C13H8ClFN2 B13688572 8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine

8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13688572
M. Wt: 246.67 g/mol
InChI Key: RITJJKBOMYWBLG-UHFFFAOYSA-N
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Description

8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics and biological activities .

Chemical Reactions Analysis

8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .

Mechanism of Action

The mechanism of action of 8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been identified as a potent inhibitor of the KRAS G12C mutation, which is implicated in certain types of cancer . The compound binds covalently to the target, leading to the inhibition of its activity and subsequent therapeutic effects .

Comparison with Similar Compounds

8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and biological activities. The unique combination of the chloro and fluoro substituents in this compound contributes to its distinct chemical properties and therapeutic potential .

Properties

Molecular Formula

C13H8ClFN2

Molecular Weight

246.67 g/mol

IUPAC Name

8-chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8ClFN2/c14-10-5-3-7-17-8-12(16-13(10)17)9-4-1-2-6-11(9)15/h1-8H

InChI Key

RITJJKBOMYWBLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=C(C3=N2)Cl)F

Origin of Product

United States

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